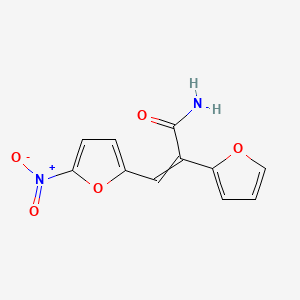

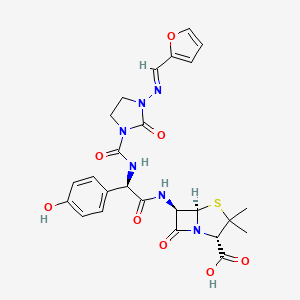

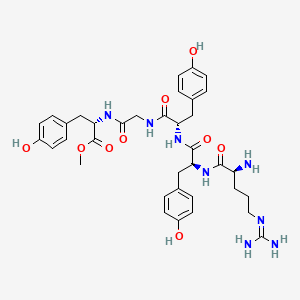

![molecular formula C15H18N2O5 B1674371 2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid CAS No. 1160927-48-9](/img/structure/B1674371.png)

2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid

Descripción general

Descripción

2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid (6-CHHA) is an organic compound that is used as a reagent in chemical synthesis. It is a carboxylic acid derivative with a hydrazinylidene group and a benzoic acid group, and is also known as 6-CHHA or 6-carboxyhexanoylhydrazinylidene methyl benzoic acid. 6-CHHA is used as a reagent in the synthesis of various compounds, including pharmaceuticals, dyes, and other organic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Carboxylic acids, such as “2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid”, play a crucial role in organic synthesis . They can participate in a variety of reactions, including substitution, elimination, and coupling . Their highly polar structure allows them to interact easily with other polar compounds, forming hydrogen bonds and enabling high boiling points .

Nanotechnology

In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For instance, organic carboxylic acids like tartaric acid, maleic acid, and malic acid have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .

Polymer Science

Carboxylic acids find applications in polymer science as monomers, additives, and catalysts . They can be used in the synthesis of both synthetic and natural polymers, and in the modification of polymer surfaces .

Pharmaceutical and Agrochemical Industries

The predominance of carboxylic acid moieties in pharmaceuticals and agrochemicals has drawn significant attention to Pd-catalysed C–H functionalisation of free carboxylic acids . This process could be implemented in the pharmaceutical and agrochemical industries .

Synthesis of Aromatic Amino Acids

Carboxylic acids are involved in the metabolic route used for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan .

Thermochemistry and Spectroscopy

The thermochemical properties of carboxylic acids can be studied in both the gas and condensed phases . Additionally, their ion energetics data can be obtained through mass spectrometry, and their absorption spectra can be studied using IR and UV/Visible spectroscopy .

Direcciones Futuras

The future directions for the study and application of “2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid” could involve further exploration of its synthesis, structure, and potential applications. This could include investigating its potential uses in medicine, given the therapeutic properties of similar compounds .

Propiedades

IUPAC Name |

2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13(8-2-1-3-9-14(19)20)17-16-10-11-6-4-5-7-12(11)15(21)22/h4-7,10H,1-3,8-9H2,(H,17,18)(H,19,20)(H,21,22)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKJCDILEUEJSH-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(6-Carboxyhexanamido)imino]methyl}benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

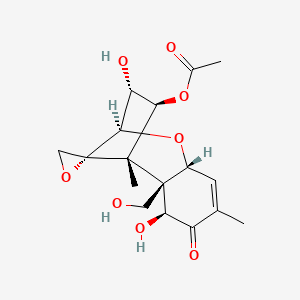

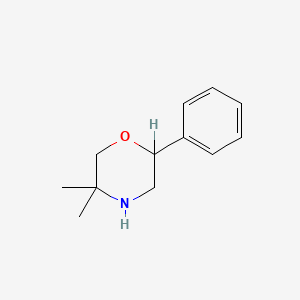

![5-amino-6-[(3R)-3-amino-4-hydroxybutanoyl]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B1674293.png)

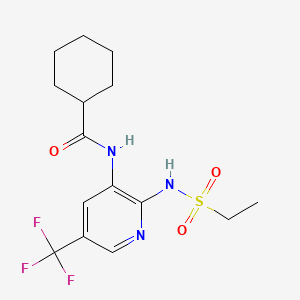

![(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1674302.png)

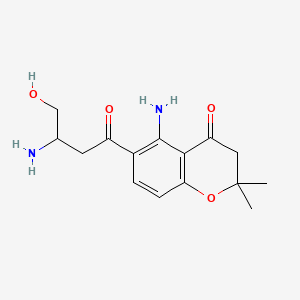

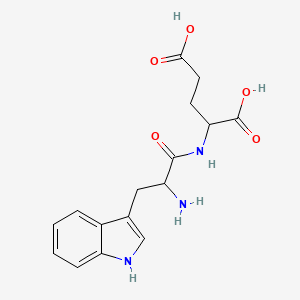

![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)